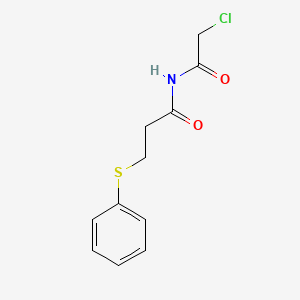
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide (CAPS) is a synthetic compound that has been used in scientific research for a variety of purposes. It has been used to study the effects of different drugs on the body, to investigate the biochemical and physiological effects of CAPS, and to explore its potential applications in the laboratory. CAPS is a versatile compound with a variety of potential applications and is a useful tool for scientists to study the effects of different drugs on the body.
Aplicaciones Científicas De Investigación
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide has been used in scientific research for a variety of purposes. It has been used to study the effects of different drugs on the body, to investigate the biochemical and physiological effects of this compound, and to explore its potential applications in the laboratory. This compound has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of drugs on the metabolism of cells and to investigate the effects of drugs on the development of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide is not fully understood. However, it is believed to interact with certain receptors in the body, such as the opioid receptors, and to activate certain pathways in the body, such as the cAMP pathway. This is thought to lead to changes in the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have an effect on the cardiovascular system, the nervous system, and the immune system. It is also believed to have an effect on the metabolism of cells and to have an effect on the development of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in laboratory experiments include its versatility, its ability to be synthesized using a variety of methods, and its ability to interact with certain receptors in the body. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and its potential to cause side effects.
Direcciones Futuras
The potential future directions for the use of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide in scientific research include further investigation into its mechanism of action, its potential applications in the laboratory, and its potential toxicity and side effects. Additionally, further research could be conducted into the effects of this compound on the cardiovascular system, the nervous system, and the immune system. Further research could also be conducted into the biochemical and physiological effects of this compound and its potential applications in the treatment of diseases and disorders. Additionally, further research could be conducted into the potential applications of this compound in drug development and drug delivery.
Métodos De Síntesis
N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide can be synthesized using a variety of methods, including chemical synthesis and bioconjugation. Chemical synthesis involves the use of a chemical reaction to create the compound from its starting materials. The reaction is typically carried out in a solution containing a base, such as sodium hydroxide or potassium hydroxide, and an acid, such as hydrochloric acid. The reaction is then heated to a certain temperature to complete the synthesis. In bioconjugation, the compound is synthesized by combining two or more molecules together using a chemical bond. This method is often used to create more complex compounds, such as those containing multiple functional groups.
Propiedades
IUPAC Name |
N-(2-chloroacetyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c12-8-11(15)13-10(14)6-7-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZUDJVZWLAAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

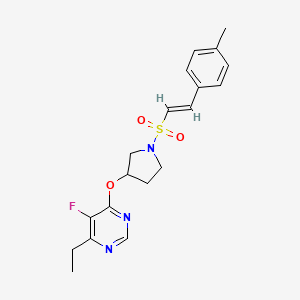

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2615763.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2615765.png)
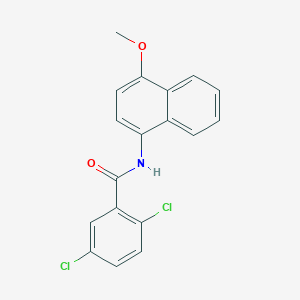
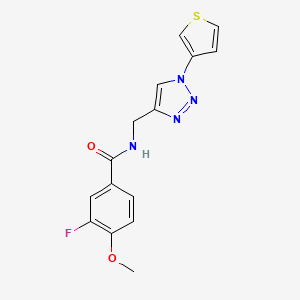
![Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2615771.png)
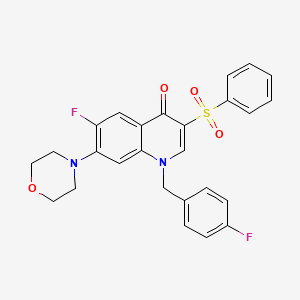
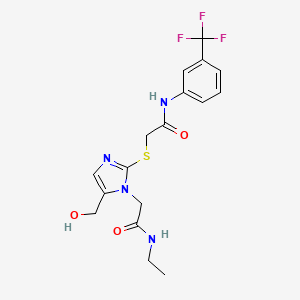
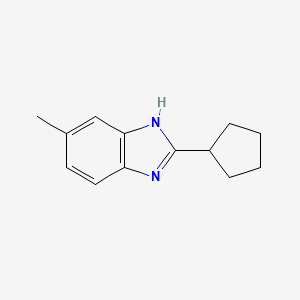
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)
